
chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate” is a complex coordination compound that involves multiple components, including chloromethane, 2-phosphanylethylazanide, ruthenium(3+), toluene, and tetrafluoroborate
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and in materials science for the development of advanced materials with unique properties.
Safety and Hazards
This compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and contact with air should be avoided . If it comes into contact with the eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .
作用機序
Target of Action
Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
The compound interacts with its targets by binding to them and lowering the activation energy required for the reaction . This accelerates the reaction rate, leading to faster and more efficient production of the desired products.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the synthesis of long-chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes . The downstream effects of these pathways depend on the specific reactions and the products formed.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the products of the reactions it catalyzes
Action Environment
The efficacy and stability of Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate can be influenced by various environmental factors. For instance, it is known to be air sensitive , which means it may degrade or lose its catalytic activity when exposed to air. Therefore, it is typically handled under inert gas and stored in a well-ventilated place with the container kept tightly closed .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of ruthenium(3+) with 2-phosphanylethylazanide in the presence of chloromethane and toluene. The reaction is carried out under controlled conditions to ensure the proper formation of the complex. The tetrafluoroborate anion is introduced to stabilize the complex and enhance its solubility in organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using high-purity reagents and solvents. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to changes in the oxidation state of the ruthenium center.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species.
類似化合物との比較
Similar Compounds
Ruthenium(II) polypyridyl complexes: These compounds share similar coordination environments and are also used in catalysis and photochemistry.
Ruthenium(III) complexes with phosphonate ligands: These complexes have similar applications in photocatalysis and materials science.
Uniqueness
The uniqueness of the compound “chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate” lies in its specific combination of ligands and the resulting properties. The presence of 2-phosphanylethylazanide and tetrafluoroborate anion provides distinct electronic and steric effects, enhancing its reactivity and stability in various applications.
特性
IUPAC Name |
chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF4.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3,4)5;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTGCCFMYYZPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49BClF4N2P2Ru |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)
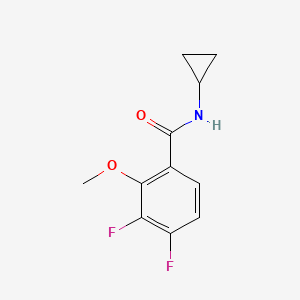

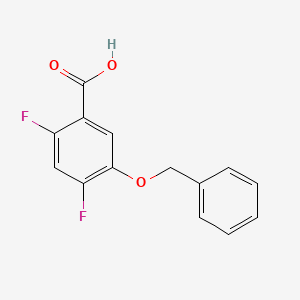

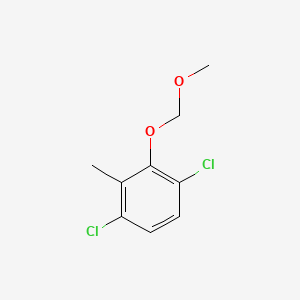
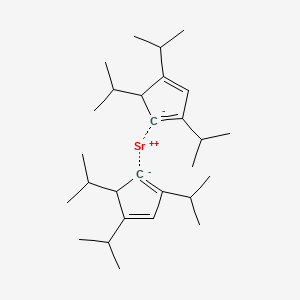
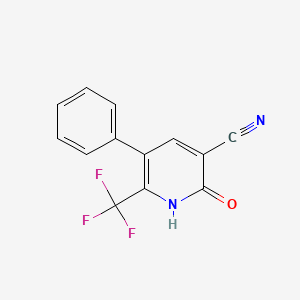
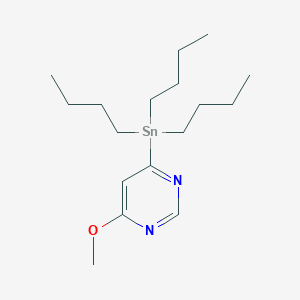

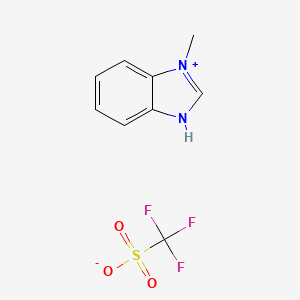
![3-methyl-6-[(4-phenylphenyl)methylsulfanyl]-1,2,4,5-tetrazine](/img/structure/B6286635.png)
